2-(2,4-dichlorophenoxy)-N'-(diphenylmethylene)acetohydrazide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide is an organic compound that features a hydrazide functional group attached to a phenoxyacetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of the hydrazide: The 2,4-dichlorophenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation with benzaldehyde: The final step involves the condensation of the hydrazide with benzaldehyde to form the diphenylmethylene derivative.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification steps like recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Bulk synthesis of intermediates: Large-scale production of 2,4-dichlorophenoxyacetic acid and its hydrazide.
Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction conditions.
Purification: Using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like primary or secondary amines.
Substitution: Products where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: It may be used as a herbicide or plant growth regulator, similar to other phenoxyacetic acid derivatives.
Material Science: Its derivatives can be used in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide involves its interaction with specific molecular targets:
Biological Targets: It can interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cell growth.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A well-known herbicide and plant growth regulator.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with similar properties but different toxicity profiles.
2-Methyl-4-chlorophenoxyacetic acid: Used as a herbicide with a different substitution pattern on the phenyl ring.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide is unique due to its hydrazide functional group and the diphenylmethylene moiety, which confer distinct chemical and biological properties compared to other phenoxyacetic acid derivatives.
This detailed overview should provide a comprehensive understanding of 2-(2,4-dichlorophenoxy)-N’-(diphenylmethylene)acetohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-(2,4-dichlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-17-11-12-19(18(23)13-17)27-14-20(26)24-25-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZGZXKKMMYBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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